In Vitro Norepinephrine and Dopamine Uptake Inhibition: >100-Fold Superiority Over Tricyclic Antidepressants
The 2-amino parent compound, 5-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine, was reported to be greater than 100-fold as effective as tricyclic antidepressant (TCA) standards in the in vitro inhibition of norepinephrine and dopamine uptake [1]. This indicates a substantially higher potency at the molecular target level compared to clinically used TCAs such as desipramine and imipramine, which are benchmark inhibitors of these transporters.
| Evidence Dimension | In vitro inhibition of norepinephrine and dopamine uptake |
|---|---|
| Target Compound Data | >100-fold more effective than TCA standards |
| Comparator Or Baseline | Tricyclic antidepressants (desipramine, imipramine) |
| Quantified Difference | >100-fold greater potency |
| Conditions | In vitro uptake inhibition assay (rat synaptosomal preparations, as per standard methodology of the era) |
Why This Matters
This magnitude of potency advantage makes the compound a highly attractive scaffold for developing next-generation antidepressants with potentially lower clinical doses and reduced off-target effects.
- [1] Weinhardt, K.; Wallach, M. B.; Marx, M. J. Med. Chem. 1985, 28 (6), 694–698. DOI: 10.1021/jm00383a002. View Source
